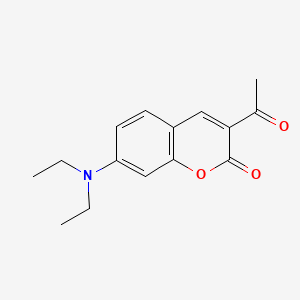

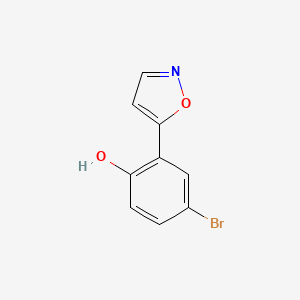

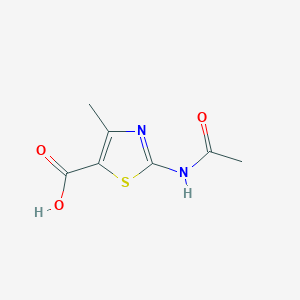

![molecular formula C14H9N3O2 B1331750 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-13-6](/img/structure/B1331750.png)

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Overview

Description

This compound is a chemical compound . It belongs to the class of organic compounds known as chromeno [2,3-b]pyridine-5-ones .

Synthesis Analysis

A series of 2-amino-5-oxo-4- (1 H -pyrazol-5-yl)-5 H -chromeno [4,3- b ]pyridine-3-carbonitriles was synthesized with good yields of 87–90% by reacting 4-amino-2 H -chromen-2-one with 1 H -pyrazole-5-carbaldehyde and malononitrile at 70–75°C for 120–150 min using BMIM [OH] as ionic liquid .Molecular Structure Analysis

The molecular formula of this compound is C14H9N3O2 . The average mass is 251.240 Da and the monoisotopic mass is 251.069473 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 546.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 82.5±3.0 kJ/mol and the flash point is 284.1±30.1 °C . The index of refraction is 1.700 and the molar refractivity is 66.5±0.4 cm3 . This compound has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . The ACD/LogP is 3.60 .Scientific Research Applications

Inhibitors of Inflammatory Kinases

This compound has been studied for its potential to inhibit inflammatory kinases such as TBK1 and IKKε . These kinases are involved in the inflammatory response, and their inhibition can be beneficial in treating conditions like obesity, where inflammation plays a significant role.

Anti-Obesity Applications

Analogues of this compound have shown promise in inducing weight loss and improving insulin sensitivity in obese mice models . This suggests potential applications in developing anti-obesity drugs that could help manage or treat obesity and related metabolic disorders.

Anti-Asthmatic Drug Development

Derivatives of this compound have been synthesized to study their activity in bronchial asthma treatment . The metabolites and degradation products of these derivatives have been tested for their efficacy in anaphylaxis models, indicating potential use in creating new anti-asthmatic medications.

Modulation of Immune Response

The compound has been associated with the modulation of immune responses, particularly influencing IL-6 production in cell models . This cytokine is crucial in the body’s defense mechanisms, and the compound’s effect on its production could lead to applications in immunotherapy or as an immunomodulatory agent.

Chemical Library for Drug Discovery

Due to its unique structure, this compound is included in chemical libraries used for high-throughput screening in drug discovery . Researchers can test it against various biological targets to identify potential new therapeutic agents.

Synthetic Chemistry and Material Science

The compound’s structure allows for various substitutions that can lead to the creation of novel materials with potential applications in synthetic chemistry and material science . Its versatility in forming different derivatives makes it a valuable compound for exploring new chemical entities.

properties

IUPAC Name |

2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXRKDVOSYFSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351549 | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

CAS RN |

68302-13-6 | |

| Record name | 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

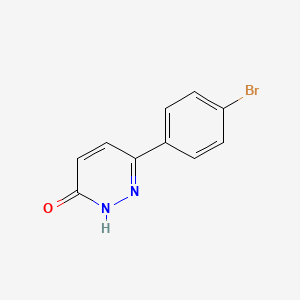

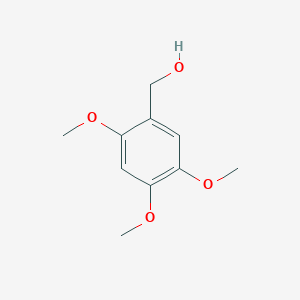

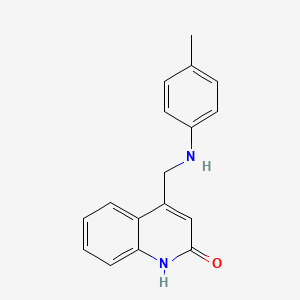

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

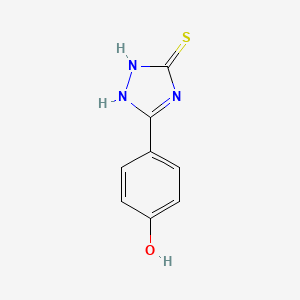

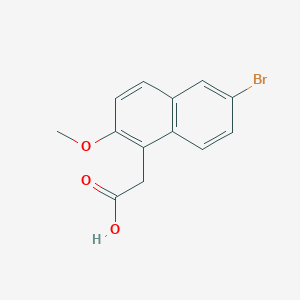

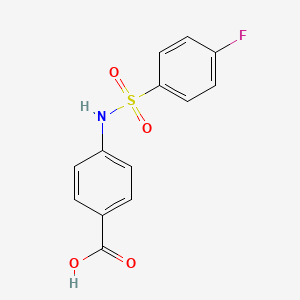

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

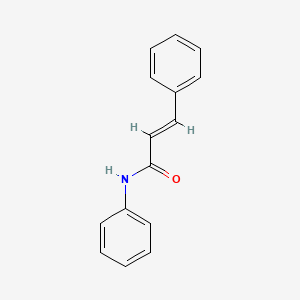

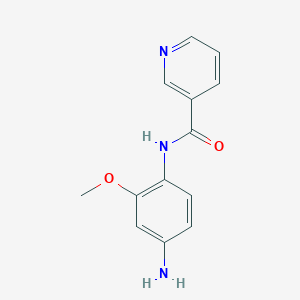

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)